REACTION_CXSMILES
|
[Li].C1C2C(=CC=CC=2)C=CC=1.[C:12]([O:16][C:17](=[O:35])[NH:18][CH:19]1[CH2:23][CH2:22][CH2:21][CH:20]1[NH:24]S(C1C=CC(C)=CC=1)(=O)=O)([CH3:15])([CH3:14])[CH3:13]>C(COC)OC>[C:12]([O:16][C:17](=[O:35])[NH:18][CH:19]1[CH2:23][CH2:22][CH2:21][CH:20]1[NH2:24])([CH3:15])([CH3:13])[CH3:14] |^1:0|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li]
|
Name
|
|
Quantity
|
10.9 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
C(OC)COC
|
Name
|
4
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NC1C(CCC1)NS(=O)(=O)C1=CC=C(C)C=C1)=O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(OC)COC
|
Name
|
solid
|
Quantity
|
4.08 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
hexanes EtOAc
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
were stirred at room temperature for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The deep blue solution was then cooled to 0° C.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at 0° C. for 5 h
|
Duration
|
5 h
|
Type
|
FILTRATION
|
Details
|
The undissolved lithium was filtered off
|
Type
|
ADDITION
|
Details
|
1 N HCl solution (60 mL) was added to the filtrate
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
extracted with 1 N HCl (50 mL×2)
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether (50 mL×3)
|
Type
|
EXTRACTION
|
Details
|
The aqueous solution was extracted with ethyl acetate (50 mL×5)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4, solvent
|
Type
|
CUSTOM
|
Details
|
was removed under vacuum
|
Type
|
CUSTOM
|
Details
|
to afford rac-1 as a colorless oil, which
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)OC(NC1C(CCC1)N)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Li].C1C2C(=CC=CC=2)C=CC=1.[C:12]([O:16][C:17](=[O:35])[NH:18][CH:19]1[CH2:23][CH2:22][CH2:21][CH:20]1[NH:24]S(C1C=CC(C)=CC=1)(=O)=O)([CH3:15])([CH3:14])[CH3:13]>C(COC)OC>[C:12]([O:16][C:17](=[O:35])[NH:18][CH:19]1[CH2:23][CH2:22][CH2:21][CH:20]1[NH2:24])([CH3:15])([CH3:13])[CH3:14] |^1:0|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li]
|
Name
|
|
Quantity
|
10.9 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
C(OC)COC
|
Name
|
4
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NC1C(CCC1)NS(=O)(=O)C1=CC=C(C)C=C1)=O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(OC)COC
|
Name
|
solid
|
Quantity
|
4.08 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
hexanes EtOAc
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
were stirred at room temperature for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The deep blue solution was then cooled to 0° C.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at 0° C. for 5 h
|
Duration
|
5 h
|
Type
|
FILTRATION
|
Details
|
The undissolved lithium was filtered off
|
Type
|
ADDITION
|
Details
|
1 N HCl solution (60 mL) was added to the filtrate
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
extracted with 1 N HCl (50 mL×2)
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether (50 mL×3)
|
Type
|
EXTRACTION
|
Details
|
The aqueous solution was extracted with ethyl acetate (50 mL×5)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4, solvent
|
Type
|
CUSTOM
|
Details
|
was removed under vacuum
|
Type
|
CUSTOM
|
Details
|
to afford rac-1 as a colorless oil, which
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)OC(NC1C(CCC1)N)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Li].C1C2C(=CC=CC=2)C=CC=1.[C:12]([O:16][C:17](=[O:35])[NH:18][CH:19]1[CH2:23][CH2:22][CH2:21][CH:20]1[NH:24]S(C1C=CC(C)=CC=1)(=O)=O)([CH3:15])([CH3:14])[CH3:13]>C(COC)OC>[C:12]([O:16][C:17](=[O:35])[NH:18][CH:19]1[CH2:23][CH2:22][CH2:21][CH:20]1[NH2:24])([CH3:15])([CH3:13])[CH3:14] |^1:0|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li]
|
Name
|
|
Quantity
|
10.9 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
C(OC)COC
|
Name
|
4
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NC1C(CCC1)NS(=O)(=O)C1=CC=C(C)C=C1)=O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(OC)COC
|
Name
|
solid
|
Quantity
|
4.08 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
hexanes EtOAc
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
were stirred at room temperature for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The deep blue solution was then cooled to 0° C.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at 0° C. for 5 h
|
Duration
|
5 h
|
Type
|
FILTRATION
|
Details
|
The undissolved lithium was filtered off
|
Type
|
ADDITION
|
Details
|
1 N HCl solution (60 mL) was added to the filtrate
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
extracted with 1 N HCl (50 mL×2)
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether (50 mL×3)
|
Type
|
EXTRACTION
|
Details
|
The aqueous solution was extracted with ethyl acetate (50 mL×5)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4, solvent
|
Type
|
CUSTOM
|
Details
|
was removed under vacuum
|
Type
|
CUSTOM
|
Details
|
to afford rac-1 as a colorless oil, which
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)OC(NC1C(CCC1)N)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Li].C1C2C(=CC=CC=2)C=CC=1.[C:12]([O:16][C:17](=[O:35])[NH:18][CH:19]1[CH2:23][CH2:22][CH2:21][CH:20]1[NH:24]S(C1C=CC(C)=CC=1)(=O)=O)([CH3:15])([CH3:14])[CH3:13]>C(COC)OC>[C:12]([O:16][C:17](=[O:35])[NH:18][CH:19]1[CH2:23][CH2:22][CH2:21][CH:20]1[NH2:24])([CH3:15])([CH3:13])[CH3:14] |^1:0|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li]
|
Name
|
|
Quantity
|
10.9 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
C(OC)COC
|
Name
|
4
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NC1C(CCC1)NS(=O)(=O)C1=CC=C(C)C=C1)=O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(OC)COC
|
Name
|
solid
|
Quantity
|
4.08 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
hexanes EtOAc
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
were stirred at room temperature for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The deep blue solution was then cooled to 0° C.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at 0° C. for 5 h
|
Duration
|
5 h
|
Type
|
FILTRATION
|
Details
|
The undissolved lithium was filtered off
|
Type
|
ADDITION
|
Details
|
1 N HCl solution (60 mL) was added to the filtrate
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
extracted with 1 N HCl (50 mL×2)
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether (50 mL×3)
|
Type
|
EXTRACTION
|
Details
|
The aqueous solution was extracted with ethyl acetate (50 mL×5)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4, solvent
|
Type
|
CUSTOM
|
Details
|
was removed under vacuum
|
Type
|
CUSTOM
|
Details
|
to afford rac-1 as a colorless oil, which
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)OC(NC1C(CCC1)N)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |